molecular formula C13H18O2 B13596134 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid

Katalognummer: B13596134
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: PVBXGXOZNVVGTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid is an organic compound with a unique structure characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propanoic acid moiety with two additional methyl groups at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid typically involves the alkylation of 3,5-dimethylphenol with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. One common method involves the reaction of 3,5-dimethylphenol with an alkyl halide in the presence of a base to form the corresponding alkylated product. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dimethylphenylacetic acid: Similar structure but lacks the additional methyl groups on the propanoic acid moiety.

    2,2-Dimethylpropanoic acid: Lacks the phenyl ring and methyl substituents on the phenyl ring.

Uniqueness

3-(3,5-Dimethylphenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both the phenyl ring with methyl substituents and the highly substituted propanoic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

3-(3,5-dimethylphenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C13H18O2/c1-9-5-10(2)7-11(6-9)8-13(3,4)12(14)15/h5-7H,8H2,1-4H3,(H,14,15)

InChI-Schlüssel

PVBXGXOZNVVGTO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)CC(C)(C)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.